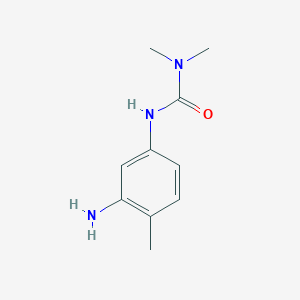

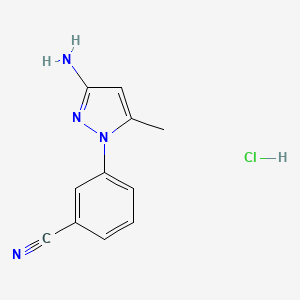

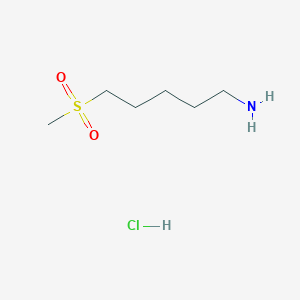

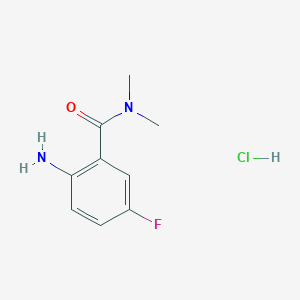

1-(3-Amino-4-methylphenyl)-3,3-dimethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Amino-4-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It’s a crucial building block of many drug candidates .

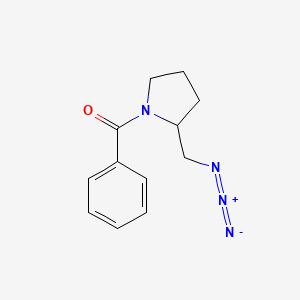

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize “N-(3-Amino-4-methylphenyl)benzamide”, a related compound . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of “1-(3-Amino-4-methylphenyl)ethanone” includes two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves a selective acylation process . This process is complicated due to the presence of two amine groups in different chemical environments, leading to parallel by-products and serial by-products .Physical And Chemical Properties Analysis

“1-(3-Amino-4-methylphenyl)ethanone” has a density of 1.1±0.1 g/cm³, a boiling point of 306.4±22.0 °C at 760 mmHg, and a flash point of 139.1±22.3 °C .Scientific Research Applications

Enzymology of Arsenic Metabolism

Research has delved into the enzymatic processes involved in the biotransformation of inorganic arsenic, highlighting a novel potential role of hydrogen peroxide in detoxifying trivalent arsenic species. This study suggests a mechanism involving only two proteins for arsenic biotransformation in humans, which includes monomethylarsonic acid reductase and arsenic methyltransferase. The findings propose a new detoxification pathway involving hydrogen peroxide for arsenite and its methylated forms, offering insights into arsenic's metabolic pathways and its implications for human health (Aposhian et al., 2004).

Fluorescent Chemosensors

The development of fluorescent chemosensors using 4-methyl-2,6-diformylphenol (DFP) has been a significant area of research. These chemosensors can detect various analytes, showcasing high selectivity and sensitivity. This review covers the use of DFP-based compounds in detecting metal ions, anions, and neutral molecules, indicating the broad applicability of these chemosensors in environmental monitoring, healthcare, and chemical analysis (Roy, 2021).

Mutagenicity of Aminophenyl-β-Carboline Derivatives

The co-mutagenesis of β-carbolines with aniline and o-toluidine through the formation of aminophenyl-β-carboline derivatives has been linked to tumorigenesis in humans. These studies provide a comprehensive overview of the mutagenic and carcinogenic properties of these derivatives, emphasizing the need for further research to understand their effects on human health (Totsuka & Wakabayashi, 2020).

Neurochemistry and Neurotoxicity of MDMA

Investigations into the neurochemical and neurotoxic effects of 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") have expanded our understanding of its impact on the central nervous system. This review summarizes the acute and long-term effects of MDMA, its implications for neurotoxicity, and the potential for MDMA-assisted psychotherapy in treating disorders such as PTSD, indicating a complex interplay between recreational drug use and therapeutic applications (Mckenna & Peroutka, 1990).

Advanced Oxidation Processes for Drug Degradation

Research on the degradation of acetaminophen through advanced oxidation processes (AOPs) provides critical insights into the treatment of pharmaceutical contaminants in water. This review discusses the kinetics, mechanisms, by-products, and biotoxicity of acetaminophen degradation, highlighting the environmental implications of pharmaceutical pollutants and the efficacy of AOPs in mitigating these impacts (Qutob et al., 2022).

properties

IUPAC Name |

3-(3-amino-4-methylphenyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKYZXGNETYELK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)

![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)